2-(3-Methylbenzamido)benzoic acid
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Overview
Description
2-(3-Methylbenzamido)benzoic acid is an organic compound with the molecular formula C15H13NO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-methylbenzamido group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
2-(3-Methylbenzamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Biochemical Pathways
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3-Methylbenzamido)benzoic acid . For instance, the pH can affect the ionization state of the compound, potentially influencing its absorption and distribution within the body.
Preparation Methods
The synthesis of 2-(3-Methylbenzamido)benzoic acid typically involves a multi-step process. One common method includes the following steps:
Amide Condensation: The initial step involves the condensation of 3-methylbenzoic acid with an amine to form the amide intermediate.
Methylation: The amide intermediate is then methylated using methyl iodide in the presence of a base such as triethylamine.
Hydrolysis: The final step involves the hydrolysis of the methylated amide to yield this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-Methylbenzamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-(3-Methylbenzamido)benzoic acid can be compared with other similar compounds, such as:
2-Fluoro-3-(N-methylbenzamido)benzoic acid: This compound has a fluorine atom instead of a hydrogen atom, which can influence its reactivity and biological activity.
3-Methylbenzamide: Lacks the benzoic acid moiety, making it less versatile in certain applications.
Benzoic acid derivatives: Various derivatives of benzoic acid can be compared based on their substituents and resulting properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-methylbenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPDYIRCCGMCOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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